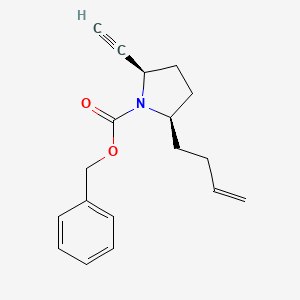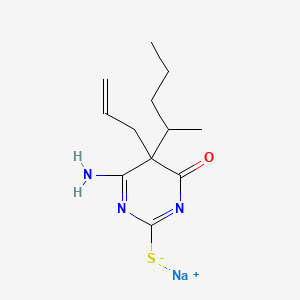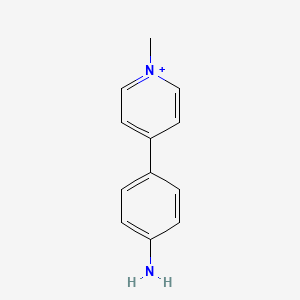
DCAT Maleate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DCAT Maleate is a chemical compound known for its role as an inhibitor of N-methyl transferases (NMT). This compound is particularly significant in the field of neurochemistry, as it prevents the formation of neurotoxins associated with Parkinson’s syndrome by methylating non-methylated pre-neurotoxins .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of DCAT Maleate typically involves the reaction of DCAT with maleic acid under controlled conditions. The reaction is carried out in an organic solvent, such as methanol or ethanol, and requires a catalyst to facilitate the esterification process. The reaction mixture is heated to a specific temperature, usually around 60-80°C, and maintained for several hours to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to ensure high yield and purity. The final product is purified through crystallization or chromatography techniques to achieve the desired quality .
Analyse Des Réactions Chimiques
Types of Reactions
DCAT Maleate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The addition of hydrogen or removal of oxygen, resulting in reduced products.
Substitution: Replacement of one functional group with another, often facilitated by specific reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Halogenating agents like chlorine (Cl₂) and bromine (Br₂) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of carboxylic acids, while reduction may yield alcohols .
Applications De Recherche Scientifique
DCAT Maleate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Plays a role in studying enzyme inhibition and metabolic pathways.
Medicine: Investigated for its potential in preventing neurodegenerative diseases like Parkinson’s syndrome.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
DCAT Maleate exerts its effects by inhibiting N-methyl transferases, enzymes responsible for the methylation of various substrates. By blocking these enzymes, this compound prevents the formation of neurotoxic compounds that contribute to Parkinson’s syndrome. The molecular targets include non-methylated pre-neurotoxins, and the pathways involved are primarily related to methylation processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dicaprylyl Maleate: Used in skincare and hair care products as a conditioning agent.
Diisostearyl Maleate: Functions as a skin-conditioning agent in cosmetics.
Uniqueness of DCAT Maleate
Unlike other maleate compounds, this compound is unique due to its specific inhibition of N-methyl transferases and its role in preventing neurotoxin formation. This makes it particularly valuable in neurochemical research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C14H15Cl2NO4 |
|---|---|
Poids moléculaire |
332.2 g/mol |
Nom IUPAC |
(Z)-but-2-enedioic acid;5,6-dichloro-1,2,3,4-tetrahydronaphthalen-2-amine |
InChI |
InChI=1S/C10H11Cl2N.C4H4O4/c11-9-4-1-6-5-7(13)2-3-8(6)10(9)12;5-3(6)1-2-4(7)8/h1,4,7H,2-3,5,13H2;1-2H,(H,5,6)(H,7,8)/b;2-1- |
Clé InChI |
BESNJBBQZHHFBO-BTJKTKAUSA-N |
SMILES isomérique |
C1CC2=C(CC1N)C=CC(=C2Cl)Cl.C(=C\C(=O)O)\C(=O)O |
SMILES canonique |
C1CC2=C(CC1N)C=CC(=C2Cl)Cl.C(=CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


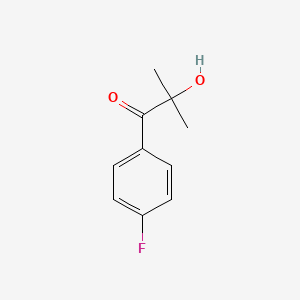
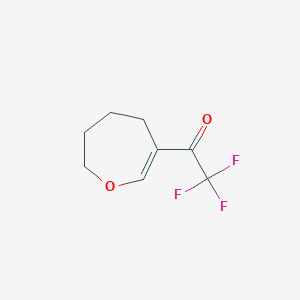
![N-(2,3,4,5-Tetrahydro-3,5-dioxo-1,2,4-triazin-6-yl)Glycine [(3,4-dimethoxyphenyl)methylene]hydrazide](/img/structure/B13420375.png)

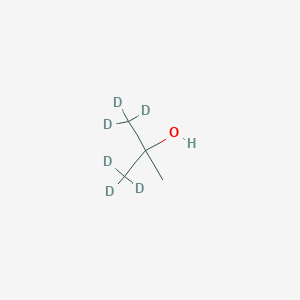
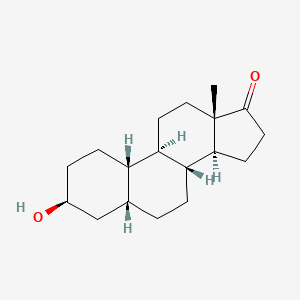
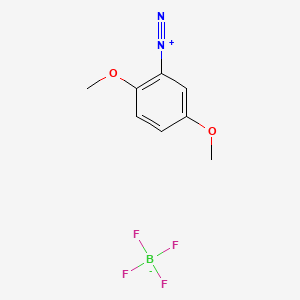
![(2S)-2-[(2S)-2-amino-2-carboxyethyl]-5-oxooxolane-2-carboxylic acid](/img/structure/B13420396.png)
![[(3aR,6S,6aR)-6-[(4-methoxyphenyl)methoxy]-2,2-dimethyl-5-(methylsulfonyloxymethyl)-6,6a-dihydro-3aH-furo[2,3-d][1,3]dioxol-5-yl]methyl methanesulfonate](/img/structure/B13420412.png)
